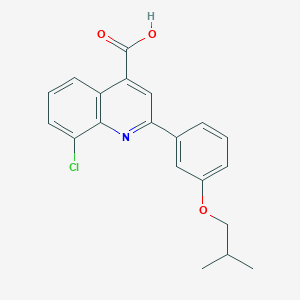

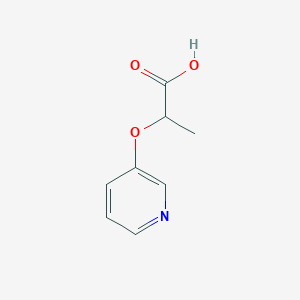

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of compounds known for their aromaticity and potential biological activity. Quinoline derivatives are often explored for their pharmacological properties and are used in the design of new drugs and materials due to their structural versatility .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of oligoamides derived from 8-amino-4-isobutoxy-2-quinolinecarboxylic acid involves a multi-step process starting from 2-nitroaniline and dimethyl acetylene dicarboxylate. This process includes hydrogenations, saponifications, and amide coupling reactions to produce oligomers with different lengths . Similarly, the synthesis of isoquinoline ring systems can be achieved through the reaction of α-chloroimines with homophthalic anhydrides, leading to a variety of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their ability to form stable conformations, such as helices in the case of oligoamide foldamers. These structures are stabilized by intramolecular hydrogen bonds, which can be observed in both solid-state by X-ray diffraction and in solution by NMR spectroscopy . Additionally, the molecular structure of other quinoline-related compounds, such as furo[3,4-c]isoquinolinediones, has been elucidated using X-ray analysis, revealing information about their relative configuration and solution conformation .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The oligoamide foldamers derived from quinolinecarboxylic acid, for example, are synthesized through successive chemical reactions, including amide bond formation . The reactions of α-chloroimines with homophthalic anhydrides to form isoquinoline ring systems also exemplify the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The oligoamide foldamers exhibit remarkable thermal stability, maintaining their helical conformation even at high temperatures in deuterated DMSO . The one-dimensional hydrogen-bonded structures found in proton-transfer compounds of quinoline derivatives, such as 8-hydroxyquinoline and quinoline-2-carboxylic acid, demonstrate the importance of hydrogen bonding in determining the properties of these compounds .

科学研究应用

Analytical Applications

Quinoline derivatives have been explored as analytical reagents for the gravimetric determination of metals. For instance, quinoxaline-2-carboxylic acid and its derivatives have been utilized for the precise quantification of metals such as Cu(II), Cd(II), Zn(II), and others by establishing the solubility products of their metal salts and optimal pH ranges for complete precipitation. These compounds exhibit a significant role in analytical chemistry, particularly in the metal analysis through the formation of metal complexes with distinct thermal behaviors (Dutt, Sanayal, & Nag, 1968).

Material Science and Structural Studies

Quinoline derivatives have contributed to the field of material science and structural chemistry. Aromatic δ-peptides, designed from oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, demonstrated helical structures characterized by single crystal X-ray diffraction and NMR spectroscopy. These studies offer insights into the potential of quinoline derivatives in designing novel foldamers with specific conformations for material science applications (Jiang et al., 2003).

Synthetic Chemistry

Quinoline compounds have been integral to the advancement of synthetic chemistry, providing routes to new molecular frameworks. The synthesis of quinoline derivatives, including pyranoquinoline and furoquinoline carboxylic acids, showcases the versatility of quinoline-based reactions. These synthetic pathways are valuable for creating complex heterocyclic structures with potential applications in pharmaceuticals and organic materials (Klásek et al., 2003).

Fluorescent Probes and Photophysical Studies

Quinoline derivatives are also prominent in the development of fluorescent probes for biological and chemical sensing. The synthesis and photophysical properties study of azole-quinoline-based fluorophores highlighted their application in fluorescence spectroscopy. These compounds exhibit dual emission patterns and large Stokes shifts, making them suitable for sensing and imaging applications in various polarities, demonstrating the utility of quinoline derivatives in creating sensitive fluorescent probes (Padalkar & Sekar, 2014).

属性

IUPAC Name |

8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNOKPVMROLMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)